molecular formula C5H7FO2 B11824088 2-fluoropent-2-enoic acid

2-fluoropent-2-enoic acid

Cat. No.: B11824088
M. Wt: 118.11 g/mol
InChI Key: JBRQOQRPANVJKM-UHFFFAOYSA-N
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Description

2-fluoropent-2-enoic acid is an organic compound with the molecular formula C5H7FO2. It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom at the second carbon of the pentenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoropent-2-enoic acid typically involves the fluorination of pentenoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoropent-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of fluorinated alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

2-fluoropent-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-fluoropent-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to unique biochemical pathways and effects, making it a valuable compound for studying enzyme mechanisms and drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluorobut-2-enoic acid
  • 4-amino-2-fluorobut-2-enoic acid
  • 5-fluoropent-2-enoic acid

Uniqueness

2-fluoropent-2-enoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoropent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRQOQRPANVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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